

A Comprehensive Technical Guide to the Thermochemical Properties of Dimethyl Maleate

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Compound of Interest

Compound Name: Dimethylmaleate

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This technical guide provides a thorough examination of the thermochemical data for dimethyl maleate. The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document presents quantitative data in structured tables, details the experimental methodologies used for their determination, and provides visualizations of relevant chemical pathways.

Core Thermochemical Data

The thermochemical properties of dimethyl maleate are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the key experimentally determined and computationally calculated thermochemical data for this compound.

Table 1: Standard Molar Enthalpies of Dimethyl Maleate at 298.15 K

Property	Symbol	Phase	Value (kJ mol ⁻¹)
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	Gas	-620.8
Standard Molar Enthalpy of Combustion	$\Delta_c H^\circ$	Liquid	-2844.9 ± 1.3
Standard Molar Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	-	53.6 ± 1.0
Standard Molar Enthalpy of Sublimation	$\Delta_{\text{sub}} H^\circ$	-	88.4 ± 1.6

Table 2: Ideal Gas Heat Capacity and Enthalpy of Dimethyl Maleate

Temperature (K)	Ideal Gas Heat Capacity (C _{p,gas}) (J/mol·K)	Enthalpy (Ideal Gas) (kJ/mol)
200	-	-
...
1000	-	-

Note: Specific temperature-dependent data points for Ideal Gas Heat Capacity and Enthalpy are available through the NIST Web Thermo Tables and can be extensive.[\[1\]](#)

Table 3: Calculated Thermochemical Data for Dimethyl Maleate

Parameter	Method	Value (kJ mol ⁻¹)
Reaction Energy (T=0 K)	B3LYP/6-31G	-
Reaction Enthalpy (T=298.15 K)	B3LYP/6-31G	-
Standard Enthalpy of Formation (Gas, T=298.15 K)	B3LYP/6-31G*	-610.7

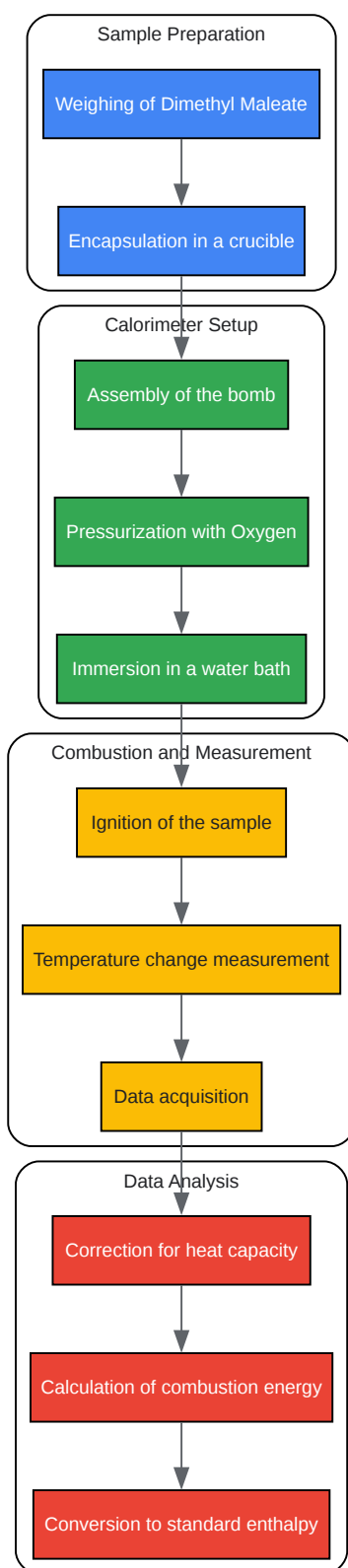
Note: The table presents a selection of calculated data. A comprehensive study includes various basis sets and computational methods.[\[2\]](#)[\[3\]](#)

Experimental Protocols

The experimental determination of thermochemical data is fundamental to its accuracy. The primary methods employed for dimethyl maleate are detailed below.

Static Bomb Calorimetry (for Enthalpy of Combustion)

The standard molar enthalpy of combustion of dimethyl maleate was determined using a static bomb calorimeter. A detailed workflow for this experimental protocol is as follows:



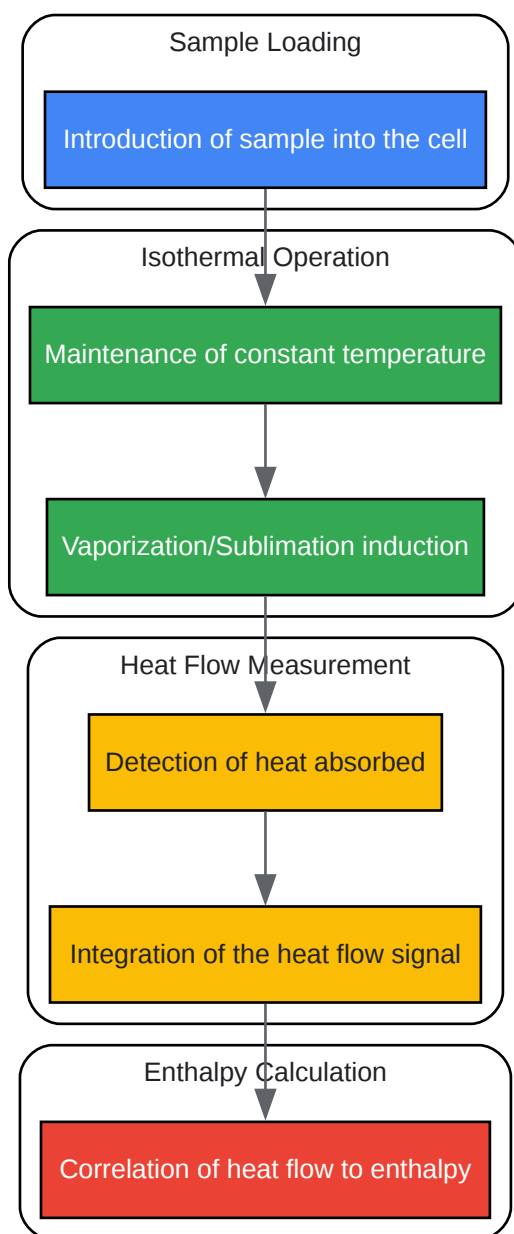
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Fig. 1: Workflow for Bomb Calorimetry

A known mass of the liquid dimethyl maleate is placed in a crucible inside a high-pressure vessel (the "bomb"). The bomb is then filled with an excess of pure oxygen under pressure and submerged in a known volume of water in a thermally insulated container (the calorimeter). The sample is ignited electrically, and the complete combustion causes a rise in the temperature of the bomb, the water, and the calorimeter. By measuring this temperature change and knowing the heat capacity of the calorimeter system (determined by a standard substance with a known heat of combustion), the energy of combustion can be calculated.^[2]

Calvet Microcalorimetry (for Enthalpy of Vaporization/Sublimation)

The enthalpies of vaporization and sublimation of dimethyl maleate were measured using a Calvet microcalorimeter. This technique measures the heat flow associated with a phase transition.



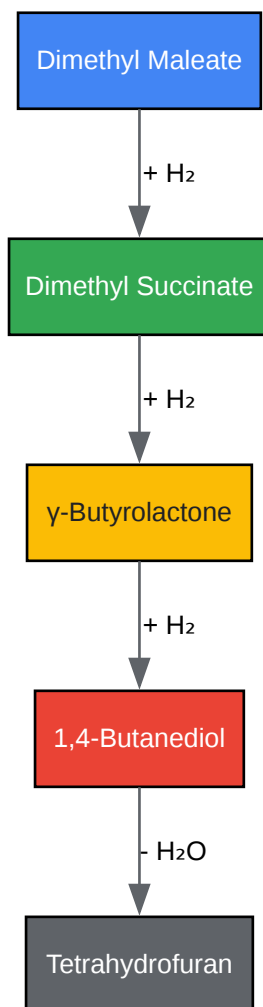
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Fig. 2: Calvet Microcalorimetry Protocol

A small, accurately weighed sample of dimethyl maleate is placed in a sample cell within the calorimeter, which is maintained at a constant temperature. The heat required to cause the vaporization (or sublimation) of the sample is measured by a series of thermocouples that detect the temperature difference between the sample cell and a reference cell. The integrated heat flow over the course of the phase transition provides a direct measure of the enthalpy of vaporization or sublimation.[2]

Reaction Thermochemistry: Hydrogenation of Dimethyl Maleate

The hydrogenation of dimethyl maleate is an industrially significant process. The reaction proceeds through several steps to yield valuable products such as γ -butyrolactone (GBL), 1,4-butanediol (BDO), and tetrahydrofuran (THF).^{[4][5][6]}



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Fig. 3: Hydrogenation Pathway of Dimethyl Maleate

The initial step is the hydrogenation of the carbon-carbon double bond in dimethyl maleate to form dimethyl succinate. Subsequent hydrogenation and cyclization reactions lead to the formation of GBL, which can be further hydrogenated to BDO. Dehydration of BDO yields THF. The equilibrium constants and reaction enthalpies for these transformations are critical for

process optimization. For the hydrogenation of dimethyl maleate, an equilibrium constant (K_p) of 1.533×10^{-3} at 473 K has been reported.[4] An activation energy of 58.926 ± 2 kJ/mol has been determined for the selective hydrogenation of dimethyl maleate to dimethyl succinate.[5]

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